2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a versatile chemical compound used in various scientific research fields. This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a methyloxolane moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the methyloxolane group. One common method involves the reaction of a cyclopropane derivative with a methyloxolane precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to separate the diastereomers and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring and methyloxolane moiety can interact with active sites of enzymes, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as inhibiting or activating certain enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid: Similar structure but lacks the methyl group on the oxolane ring.
Cyclopropane-1-carboxylic acid: Lacks the oxolane moiety, making it less complex.
2-Methyloxolane: Contains the oxolane ring but lacks the cyclopropane and carboxylic acid groups.
Uniqueness
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, carboxylic acid group, and methyloxolane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2228211-20-7 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.